molecular formula C14H18O B14172299 1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- CAS No. 42981-74-8

1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro-

Katalognummer: B14172299
CAS-Nummer: 42981-74-8
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: RAQBOOFRJYTTTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system with a ketone group and a tert-butyl group attached to it

Vorbereitungsmethoden

The synthesis of 1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(1,1-dimethylethyl)phenylacetic acid with a dehydrating agent can lead to the formation of the desired naphthalenone compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological system and target molecule.

Vergleich Mit ähnlichen Verbindungen

1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- can be compared with other similar compounds such as:

    Naphthalenone derivatives: Compounds with different substituents on the naphthalene ring.

    Ketones: Other ketone-containing compounds with varying alkyl groups.

    Tert-butyl compounds: Compounds with tert-butyl groups attached to different aromatic systems. The uniqueness of 1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

42981-74-8

Molekularformel

C14H18O

Molekulargewicht

202.29 g/mol

IUPAC-Name

3-tert-butyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C14H18O/c1-14(2,3)11-8-10-6-4-5-7-12(10)13(15)9-11/h4-7,11H,8-9H2,1-3H3

InChI-Schlüssel

RAQBOOFRJYTTTP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CC2=CC=CC=C2C(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.